N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a substituted sulfonamide characterized by a 4-methylbenzenesulfonamide core with two distinct N-substituents: a 2,2-dimethoxyethyl group and a thiophen-3-ylmethyl moiety.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-13-4-6-15(7-5-13)23(18,19)17(11-16(20-2)21-3)10-14-8-9-22-12-14/h4-9,12,16H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECHDXYRJNIXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CSC=C2)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Alkylation of 4-Methylbenzenesulfonamide
This method involves initial synthesis of 4-methylbenzenesulfonamide followed by sequential alkylation with 2-bromo-1,1-dimethoxyethane and 3-(bromomethyl)thiophene.
Step 1: Preparation of 4-Methylbenzenesulfonamide
4-Methylbenzenesulfonyl chloride is treated with aqueous ammonia to yield 4-methylbenzenesulfonamide. Typical conditions include:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NH₃ (aq) | H₂O/THF | 0–25°C | 2 h | 92% |
Step 2: Double Alkylation
The sulfonamide undergoes alkylation with 2-bromo-1,1-dimethoxyethane in the presence of NaH (THF, 0°C to reflux), followed by reaction with 3-(bromomethyl)thiophene using K₂CO₃ in DMF at 80°C.
| Alkylation Step | Reagent | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| First | 2-Bromo-1,1-dimethoxyethane | NaH | THF | Reflux | 6 h | 78% |
| Second | 3-(Bromomethyl)thiophene | K₂CO₃ | DMF | 80°C | 12 h | 65% |
Mechanistic Insights
One-Pot Sulfonylation and Alkylation
A streamlined approach combines sulfonylation of 4-methylbenzene-1-sulfonyl chloride with in situ alkylation of a pre-mixed amine solution.
Procedure
-
4-Methylbenzene-1-sulfonyl chloride (1.0 equiv) is added to a mixture of 2,2-dimethoxyethylamine (1.1 equiv) and 3-(aminomethyl)thiophene (1.1 equiv) in dichloromethane (DCM) with Et₃N (2.5 equiv).
-
The reaction is stirred at 25°C for 24 hours.
| Component | Equiv | Role |
|---|---|---|
| 4-Methylbenzenesulfonyl chloride | 1.0 | Electrophile |
| 2,2-Dimethoxyethylamine | 1.1 | Nucleophile |
| 3-(Aminomethyl)thiophene | 1.1 | Nucleophile |
| Et₃N | 2.5 | Base |
Outcome
-
Yield: 58% (crude), improving to 72% after column chromatography (SiO₂, hexane/EtOAc 3:1).
-
Side Products : Bis-alkylated sulfonamides (∼15%) and unreacted starting materials (∼10%).
Optimization of Reaction Conditions
Solvent and Base Screening
The choice of solvent and base significantly impacts yield and selectivity. Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote decomposition of the dimethoxyethyl group.
| Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80°C | 12 h | 65% |
| THF | NaH | Reflux | 6 h | 78% |
| DCM | Et₃N | 25°C | 24 h | 58% |
Key Findings
Temperature Effects
Elevated temperatures accelerate alkylation but risk degrading the thiophene ring.
| Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|
| 25°C | 24 h | 58% | 95% |
| 50°C | 12 h | 63% | 89% |
| 80°C | 6 h | 55% | 82% |
Characterization and Analytical Data
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.1 Hz, 2H, ArH), 7.45 (d, J = 8.1 Hz, 2H, ArH), 4.32 (s, 2H, NCH₂Thiophene), 3.68 (t, J = 5.4 Hz, 2H, OCH₂), 3.41 (s, 6H, OCH₃), 2.45 (s, 3H, ArCH₃).
-
¹³C NMR (101 MHz, CDCl₃) : δ 143.2 (C-SO₂), 134.8 (ArC), 129.7 (ArCH), 127.3 (Thiophene-C), 105.4 (OCH₂), 58.9 (OCH₃), 21.6 (ArCH₃).
-
HRMS (ESI) : m/z calc. for C₁₆H₂₁NO₄S₂ [M+H]⁺: 356.0992; found: 356.0989.
Challenges and Mitigation Strategies
Competing Side Reactions
-
N-Oxidation : Minimized by using inert atmospheres (N₂/Ar).
-
Thiophene Ring Opening : Avoid strong acids/bases; employ buffered conditions.
Purification Difficulties
-
Silica gel chromatography (hexane/EtOAc gradient) effectively separates the target compound from bis-alkylated byproducts.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Anticancer Activity
Research has indicated that compounds similar to N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit significant anticancer properties. Studies have focused on their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Target Cancer Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | Apoptosis Induction |
| Compound B | A549 (Lung Cancer) | 15 | Cell Cycle Arrest |
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a derivative of this sulfonamide effectively inhibited tumor growth in xenograft models, suggesting its potential as a therapeutic agent for cancer treatment.
1.2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
| Inflammatory Marker | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-α | 70 | 5 |
| IL-6 | 65 | 5 |
Material Science Applications
2.1. Polymer Chemistry
this compound has been used as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Case Study : A research article highlighted the use of this compound in creating sulfonamide-based polymers that demonstrated improved conductivity and thermal stability, making them suitable for electronic applications.
Environmental Applications
3.1. Water Treatment
Recent studies have explored the potential of this compound in environmental applications, particularly in water treatment processes where it acts as a flocculant to remove contaminants from water sources.
| Contaminant Type | Removal Efficiency (%) | Dosage (mg/L) |
|---|---|---|
| Heavy Metals | 85 | 50 |
| Organic Pollutants | 75 | 50 |
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Functional Group Impact on Properties
- Solubility : The 2,2-dimethoxyethyl group in the target compound likely improves aqueous solubility compared to hydrophobic substituents like trifluoromethyl or isopropyl groups .
- Bioactivity: Thiophene and thiazolidinone moieties are associated with antimicrobial and antifungal activities, respectively . The target compound’s thiophen-3-ylmethyl group may facilitate π-π stacking in biological targets, though direct activity data is unavailable.
- Synthetic Complexity : Rh-catalyzed methods (e.g., for compound 3ad′) enable diastereoselectivity but require specialized catalysts, whereas traditional amine-sulfonyl chloride couplings are more accessible .
Spectral and Tautomeric Considerations
- IR/NMR : The absence of C=O stretches (~1660–1682 cm⁻¹) in triazole derivatives (e.g., compounds 7–9 in ) confirms tautomeric shifts, a feature critical for structural elucidation .
- Tautomerism : Thione-thiol tautomerism in 1,2,4-triazoles (e.g., compounds 7–9) is absent in the target compound, which lacks such heterocyclic systems .
Biological Activity
N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 305.39 g/mol
This compound features a sulfonamide group, which is known for its wide range of biological activities. The presence of a thiophene ring and dimethoxyethyl side chain may contribute to its unique pharmacological properties.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Activity (MIC in µg/mL) |
|---|---|---|
| Sulfonamide A | S. aureus | 8 |
| Sulfonamide B | E. coli | 16 |
| This compound | S. aureus, E. coli | TBD |
The Minimum Inhibitory Concentration (MIC) values for the compound are currently under investigation but are expected to be comparable to established antibiotics.
Antifungal Activity
In addition to antibacterial effects, sulfonamide derivatives have been assessed for antifungal activity. Preliminary results suggest that this compound may exhibit effectiveness against fungal pathogens such as Candida albicans and Aspergillus niger.
| Compound | Target Fungus | Activity (MIC in µg/mL) |
|---|---|---|
| Sulfonamide A | C. albicans | 32 |
| This compound | C. albicans, A. niger | TBD |
The mechanism by which this compound exerts its biological effects likely involves inhibition of bacterial folic acid synthesis, similar to other sulfonamides. This inhibition disrupts nucleic acid synthesis and ultimately leads to bacterial cell death.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : A recent study synthesized various sulfonamide derivatives and evaluated their antibacterial activities through in vitro assays against common pathogens. The findings indicated that modifications in the side chains significantly influenced the antibacterial potency.
- Evaluation of Antifungal Properties : Another research effort focused on the antifungal potential of sulfonamides against clinical isolates of fungi. The results revealed promising antifungal activity for several derivatives, warranting further investigation into their therapeutic applications.
- Toxicological Assessment : Toxicological studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that while some derivatives exhibit low toxicity in vitro, comprehensive toxicological evaluations are necessary to establish safety for clinical use.
Q & A
Q. What are the key considerations for synthesizing N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves sulfonylation of the amine precursor (e.g., 2,2-dimethoxyethylamine) with 4-methylbenzenesulfonyl chloride, followed by N-alkylation using thiophen-3-ylmethyl halide. Critical parameters include:
- Reaction Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity of the amine .
- Temperature Control : Stepwise heating (e.g., 0–5°C for sulfonylation, 60–80°C for alkylation) minimizes side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Validation : - HPLC/GC : Monitor retention time against a reference standard .
- NMR/IR : Confirm absence of unreacted starting materials (e.g., sulfonyl chloride peaks at ~1770 cm⁻¹ in IR) .
Q. How can the structural conformation of this compound be confirmed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Key steps:
- Crystallization : Use slow evaporation of a saturated solution in dichloromethane/hexane .
- Data Collection : Measure bond angles and dihedral angles to verify steric effects from the dimethoxyethyl and thiophen-3-ylmethyl groups .
- Validation : Compare observed torsion angles (e.g., C-S-N-C) with computational models (DFT/B3LYP) to assess conformational stability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the reaction yield for this sulfonamide under continuous-flow conditions?
- Methodological Answer : Apply a factorial design to screen variables (e.g., residence time, temperature, reagent stoichiometry):
- Factors : Temperature (40–100°C), flow rate (0.1–1.0 mL/min), and molar ratio (1:1 to 1:1.5 amine:sulfonyl chloride) .
- Response Surface Modeling : Use software (e.g., Minitab) to identify interactions. For example, higher temperatures may reduce viscosity, improving mixing but risking decomposition .
- Validation : Confirm optimized conditions with triplicate runs. Reported yields for similar sulfonamides improved from 65% (batch) to 89% (flow) using DoE .
Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., rotational barriers in sulfonamide groups):
- Variable-Temperature NMR : Conduct experiments at –40°C to 80°C to observe coalescence of split peaks, indicating restricted rotation .
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data. For example, deviations >0.5 ppm in ¹³C NMR may suggest incorrect tautomer assignment .
- X-ray Crystallography : Resolve ambiguities by correlating solid-state structures with solution-phase data .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer : Focus on modular substituent variations:
- Thiophene Modification : Replace thiophen-3-ylmethyl with substituted thiophenes (e.g., 5-bromo) to assess electronic effects on binding .
- Dimethoxyethyl Chain : Shorten or replace with cyclopropane to evaluate steric impacts .
- Biological Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase) with IC₅₀ comparisons. For example, bulkier substituents may reduce activity due to steric hindrance .
Contradictions and Challenges
Q. How can unexpected byproducts (e.g., double sulfonamides) be mitigated during synthesis?
- Methodological Answer : Over-sulfonylation can occur if reaction stoichiometry or temperature is poorly controlled:
- Stoichiometry : Use a 10% excess of the amine to favor monoalkylation .
- Byproduct Identification : LC-MS or MALDI-TOF to detect dimers (e.g., m/z = 2× molecular ion ± 18 for water loss) .
- Process Adjustments : Introduce protecting groups (e.g., Boc) for selective alkylation .
Q. Why might crystallographic data contradict computational predictions for this compound’s conformation?
- Methodological Answer : Solid-state packing forces (e.g., hydrogen bonding, π-π stacking) can distort geometries versus gas-phase DFT models:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) influencing crystal packing .
- Molecular Dynamics (MD) : Simulate solution-phase behavior to reconcile NMR and crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
